

Protocol for Genotyping the DRD4 48-bp VNTR Polymorphism

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Compound of Interest

Compound Name: dopamine D4 receptor

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Application Note & Protocol

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Introduction

The human dopamine receptor D4 (DRD4) gene features a well-characterized 48-base pair (bp) variable number tandem repeat (VNTR) polymorphism in its third exon. The number of repeats, ranging from 2 to 11, can influence the structure and function of the D4 receptor.^{[1][2]} This polymorphism has been a subject of extensive research in relation to various neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), as well as personality traits such as novelty-seeking.^[1] Accurate genotyping of this VNTR is crucial for studies in these areas.

This document provides a detailed protocol for the genotyping of the DRD4 48-bp VNTR polymorphism, covering DNA extraction from non-invasive buccal swabs, Polymerase Chain Reaction (PCR) amplification of the VNTR region, and subsequent analysis by agarose gel electrophoresis.

Data Presentation

Table 1: PCR Reaction Mixture

Component	Concentration	Volume for 25 μ L Reaction	Final Concentration
5X GC-rich Buffer	5X	5.0 μ L	1X
dNTPs Mix	10 mM	0.5 μ L	200 μ M
Forward Primer (D4-3)	5 μ M	0.8 μ L	0.16 μ M
Reverse Primer (D4-42)	5 μ M	0.8 μ L	0.16 μ M
Hot Start Taq DNA Polymerase	5 U/ μ L	0.13 μ L	0.026 U/ μ L
Genomic DNA Template	~12.5 ng/ μ L	4.5 μ L	~56.25 ng
Nuclease-Free Water	-	13.27 μ L	-
Total Volume	25 μ L		

Note: Primer sequences are provided in Table 2. The use of a GC-rich buffer or additives like DMSO is recommended due to the high GC content of the DRD4 gene.[\[3\]](#)[\[4\]](#)

Table 2: Primer Sequences for DRD4 48-bp VNTR Amplification

Primer Name	Sequence (5' to 3')
Forward (D4-3)	GCG ACT ACG TGG TCT ACT CG
Reverse (D4-42)	AGG ACC CTC ATG GCC TTG

Table 3: PCR Cycling Conditions

Step	Temperature (°C)	Time	Number of Cycles
Initial Denaturation	95	3 minutes	1
Denaturation	95	30 seconds	35
Annealing	60	30 seconds	1
Extension	72	1 minute	
Final Extension	72	5 minutes	
Hold	4	Indefinite	1

Note: The annealing temperature may require optimization depending on the specific PCR machine and reagents used.[\[4\]](#)

Table 4: Expected PCR Product Sizes for Common DRD4 VNTR Alleles

Number of Repeats	Allele Name	PCR Product Size (bp)
2	2R	378
3	3R	426
4	4R	474
5	5R	522
6	6R	570
7	7R	618

Note: The calculation is based on the 48 bp repeat unit plus a flanking region of approximately 282 bp amplified by the primers.[\[3\]](#)

Experimental Protocols

DNA Extraction from Buccal Swabs

This protocol describes a common method for genomic DNA extraction from buccal swabs suitable for PCR.

Materials:

- Buccal swabs
- 1.5 mL microcentrifuge tubes
- Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- Saturated NaCl solution (6M)
- Ice-cold absolute ethanol
- 70% ethanol
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Microcentrifuge
- Water bath or heat block at 55°C

Procedure:

- Collect buccal cells by firmly rubbing the swab against the inside of the cheek for 30-60 seconds.
- Place the swab head into a 1.5 mL microcentrifuge tube containing 400 µL of Lysis Buffer.
- Add 10 µL of Proteinase K solution to the tube.
- Incubate the tube at 55°C for 1 hour, with occasional vortexing, to lyse the cells.
- After incubation, press the swab against the side of the tube to squeeze out the lysate and then discard the swab.

- Add 100 μ L of saturated NaCl solution to the lysate and vortex vigorously for 20 seconds.
- Centrifuge at 12,000 x g for 10 minutes to pellet the proteins.
- Carefully transfer the supernatant containing the DNA to a new 1.5 mL microcentrifuge tube.
- Add 2 volumes of ice-cold absolute ethanol (approximately 800 μ L) to the supernatant to precipitate the DNA.
- Gently invert the tube several times until the DNA precipitate is visible.
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- Carefully discard the supernatant without disturbing the DNA pellet.
- Wash the pellet with 500 μ L of 70% ethanol by centrifuging at 12,000 x g for 5 minutes.
- Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspend the DNA pellet in 30-50 μ L of TE buffer.
- Quantify the DNA concentration and assess its purity using a spectrophotometer.

PCR Amplification of the DRD4 48-bp VNTR

Procedure:

- Prepare the PCR reaction mixture in a sterile PCR tube on ice as detailed in Table 1. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
- Gently vortex the reaction mixture and briefly centrifuge to collect the contents at the bottom of the tube.
- Place the PCR tubes in a thermal cycler and run the PCR program as specified in Table 3.

Agarose Gel Electrophoresis

Materials:

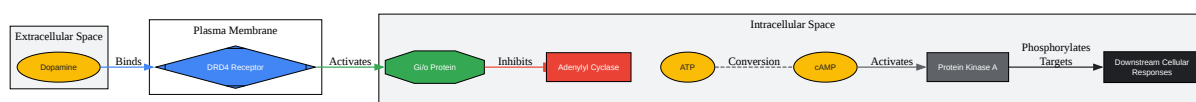
- Agarose
- 1X TAE or TBE buffer
- DNA stain (e.g., Ethidium Bromide or a safer alternative)
- 6X DNA loading dye
- 100 bp DNA ladder
- Electrophoresis chamber and power supply
- UV transilluminator and gel documentation system

Procedure:

- Prepare a 2% agarose gel in 1X TAE or TBE buffer. The higher percentage gel will provide better resolution for the relatively small size differences between alleles.
- Add the DNA stain to the molten agarose just before pouring it into the gel casting tray with the well comb in place.
- Allow the gel to solidify completely.
- Place the gel in the electrophoresis chamber and fill the chamber with 1X running buffer, ensuring the gel is submerged.
- Mix 5 μ L of each PCR product with 1 μ L of 6X DNA loading dye.
- Carefully load the PCR product-dye mixture into the wells of the gel.
- Load 5 μ L of a 100 bp DNA ladder into a separate well to serve as a size standard.
- Run the gel at 80-100 volts for approximately 45-60 minutes, or until the dye front has migrated an adequate distance.
- Visualize the DNA bands using a UV transilluminator and capture an image using a gel documentation system.

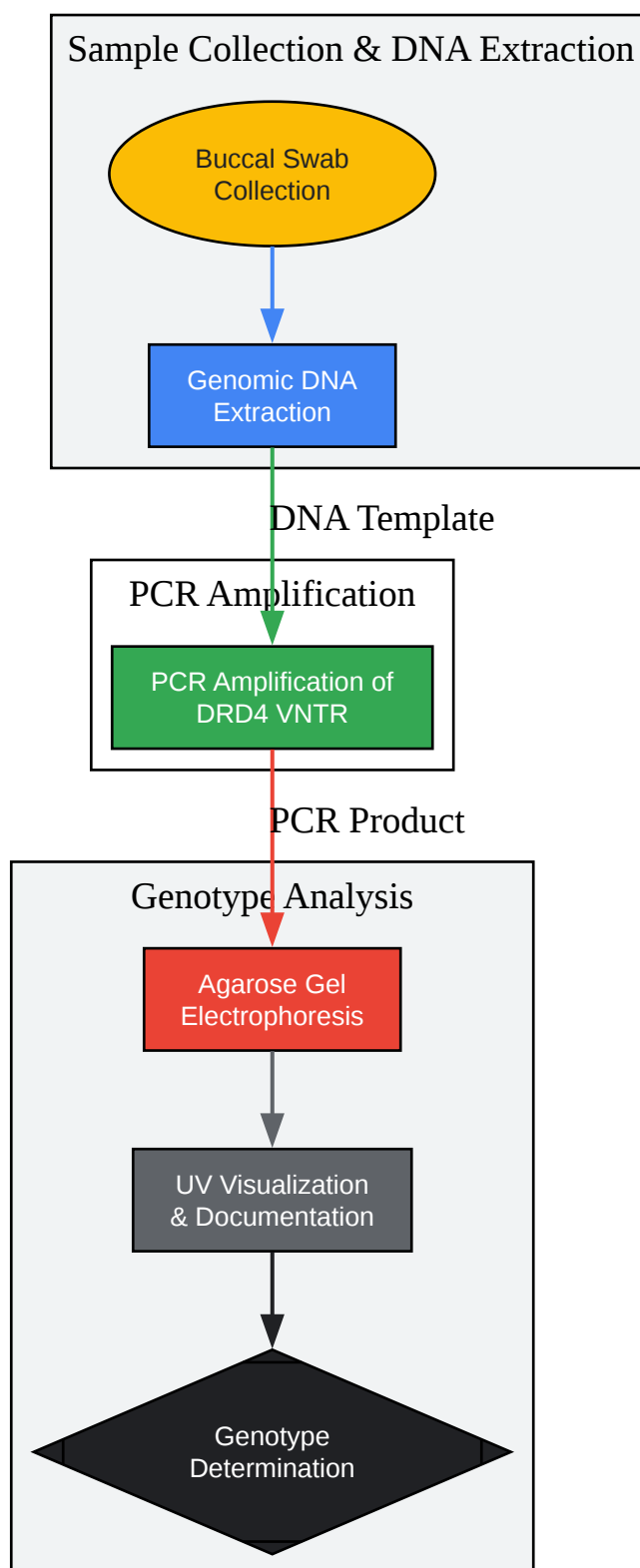
- Determine the size of the PCR products by comparing them to the 100 bp DNA ladder. The genotype of each sample is determined by the number and size of the bands observed, corresponding to the alleles present (see Table 4). A single band indicates a homozygous genotype, while two distinct bands indicate a heterozygous genotype.

Mandatory Visualization



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Caption: DRD4 receptor signaling pathway.



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Caption: Experimental workflow for DRD4 VNTR genotyping.

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